EP Impurity D Regulatory Requirement
Desmethyl Fosinopril Sodium Salt is the only compound recognized by the European Pharmacopoeia as Fosinopril Impurity D, a specific impurity reference standard mandated for analytical testing in fosinopril sodium drug substance and drug product monographs . In contrast, non-pharmacopoeial impurity reference standards from commercial vendors lack the official EDQM certification and may not be accepted for regulatory submissions [1].
| Evidence Dimension | Regulatory status for impurity testing |
|---|---|
| Target Compound Data | Designated as Fosinopril Impurity D in European Pharmacopoeia |
| Comparator Or Baseline | Non-pharmacopoeial commercial impurity standards: Not designated |
| Quantified Difference | Official pharmacopoeial certification versus no certification |
| Conditions | Regulatory framework for pharmaceutical quality control |
Why This Matters
This regulatory designation makes Desmethyl Fosinopril Sodium Salt the only acceptable reference standard for demonstrating compliance with EP monographs for fosinopril sodium.
- [1] Krackeler Scientific. Fosinopril Impurity D EP Reference Standard. Application Note. View Source
